ethyl 2-(1H-imidazol-1-yl)propanoate
Overview
Description
Synthesis Analysis
Ethyl 2-(1H-imidazol-1-yl)propanoate can be synthesized through various chemical reactions. One common method involves the condensation of o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl)propanoic acid, followed by subsequent reactions with different substituted alkyl halides as electrophiles. The synthesized compounds are characterized using spectroscopic techniques such as 1H NMR, EI-MS, and IR (Jadhav, Shaikh, Shingare, & Gill, 2008).
Molecular Structure Analysis
The molecular structure of ethyl 2-(1H-imidazol-1-yl)propanoate is analyzed through various spectroscopic methods. Techniques such as 1H-NMR, solid-state 13C-NMR, and size exclusion chromatography (SEC) are employed to investigate the structure and solubility of this compound and its derivatives in different solvents (Rössel, Billing, Görls, Festag, Grube, Bellstedt, Nischang, & Schacher, 2017).
Chemical Reactions and Properties
Ethyl 2-(1H-imidazol-1-yl)propanoate participates in various chemical reactions, demonstrating its versatility as a reactant. For instance, it can undergo polymerization reactions to form polymeric materials with potential applications in materials science. Its reactivity with other chemical reagents can lead to the formation of novel compounds with diverse chemical structures and properties (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Physical Properties Analysis
The physical properties of ethyl 2-(1H-imidazol-1-yl)propanoate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are often determined experimentally through techniques like potentiometric titration in aqueous media, which helps in understanding the solubility and structural behavior of this compound in different environments (Rössel et al., 2017).
Chemical Properties Analysis
The chemical properties of ethyl 2-(1H-imidazol-1-yl)propanoate, including its reactivity with various chemical reagents, ability to participate in polymerization reactions, and its role as a precursor in the synthesis of other chemical compounds, are of significant interest. Studies have shown that it can be used to synthesize a wide range of compounds, demonstrating its utility in organic synthesis and materials chemistry (Jadhav et al., 2008).
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis and Characterization of Novel Compounds Research has shown the synthesis of novel compounds by condensing certain chemicals with ethyl 2-(1H-imidazol-1-yl)propanoate or its derivatives, followed by reactions with various electrophiles. These synthesized compounds were then characterized using techniques like NMR, EI-MS, and IR spectroscopy, highlighting the versatile chemical applications of ethyl 2-(1H-imidazol-1-yl)propanoate in synthesizing complex molecules (Jadhav, Shaikh, Shingare, & Gill, 2008).
Reactivity Surveys with Other Chemicals Studies have also investigated the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes in the presence of ethyl 2-(1H-imidazol-1-yl)propanoate. The compound has been used to synthesize various acetates and propanoates, demonstrating its potential in facilitating diverse chemical reactions under specific conditions like reflux and microwave conditions (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Biochemical and Pharmaceutical Applications
Derivation of Optically Active Compounds A series of new optically active compounds have been prepared using ethyl 2-(1H-imidazol-1-yl)propanoate and other chemicals. These compounds underwent various transformations, like sulfur-transfer reactions, to derive other important biochemical substances. This highlights the role of ethyl 2-(1H-imidazol-1-yl)propanoate in synthesizing biologically relevant molecules (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Antibacterial Activity of Derivatives Compounds derived from ethyl 2-(1H-imidazol-1-yl)propanoate have been tested for antibacterial activities. Synthesized compounds showed potential antibacterial properties against common bacteria, indicating the compound's utility in developing new antibacterial agents (Al-badrany, Mohammed, & Alasadi, 2019).
Safety And Hazards
Future Directions
Imidazole derivatives, including “ethyl 2-(1H-imidazol-1-yl)propanoate”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .
properties
IUPAC Name |
ethyl 2-imidazol-1-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJITQMDSKHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-imidazol-1-yl)propanoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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